An In-depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Indole Scaffold
2-Hydroxy-1-(1H-indol-3-yl)ethanone, also known as 3-(Hydroxyacetyl)-1H-indole, is a bifunctional indole derivative that has garnered significant interest within the scientific community. Its unique structural architecture, featuring a reactive α-hydroxy ketone side chain attached to the C3 position of the indole nucleus, positions it as a highly valuable intermediate in synthetic organic chemistry. The indole motif itself is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including those with antiviral and antitumor properties.[1] This guide provides a comprehensive technical overview of the core chemical properties, established synthetic protocols, and key applications of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and the experimental logic that underpins its synthesis and utilization.
Core Physicochemical & Structural Characteristics
2-Hydroxy-1-(1H-indol-3-yl)ethanone is typically a colorless to pale yellow crystalline solid.[1] Its structure combines the aromatic, electron-rich indole ring system with a hydroxyl group and a ketone, imparting a distinct polarity and reactivity profile.
Structural and Molecular Data
Physical Properties
The physical properties of a compound are critical for its handling, purification, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 160 °C | [1] |
| Boiling Point | 399.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.338 g/cm³ (Predicted) | [1] |
| Flash Point | 195.2 °C (Predicted) | [1] |
| pKa | 13.25 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][5] |
Solubility Profile
The molecule's polarity, driven by the N-H of the indole, the hydroxyl (-OH) group, and the carbonyl (C=O) group, dictates its solubility. The presence of these functional groups allows for hydrogen bonding, enhancing solubility in polar solvents.[6] While precise quantitative data is sparse, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and sparingly soluble in water.[1][6] This solubility is a key consideration for reaction solvent selection and purification methods like recrystallization.
Spectroscopic Characterization: A Validating Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not widely published, we can predict the characteristic signals based on its structure, providing a self-validating system for experimental confirmation.[7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-Hydroxy-1-(1H-indol-3-yl)ethanone is expected to show characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance | Rationale |
| O-H Stretch | 3400 - 3200 | Broad, Strong | Intramolecular and intermolecular hydrogen bonding of the alcohol. |
| N-H Stretch | ~3300 | Medium, Sharp | Characteristic of the indole N-H group. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H bonds on the indole ring. |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Weak | C-H bonds of the methylene (-CH₂) group. |
| C=O Stretch (Ketone) | ~1680 - 1660 | Strong, Sharp | Conjugation with the indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands corresponding to the indole ring system. |
| C-O Stretch (Alcohol) | ~1250 - 1050 | Strong | Characteristic of the primary alcohol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
δ ~11.0-12.0 ppm (1H, broad singlet): The indole N-H proton.
-
δ ~7.2-8.2 ppm (5H, multiplet): Protons on the aromatic indole ring. The specific shifts and coupling patterns depend on the substitution pattern.
-
δ ~4.5-5.0 ppm (2H, singlet or doublet): The methylene protons (-CH₂-) adjacent to the carbonyl and hydroxyl groups. The signal may be a singlet or could split if there is coupling to the -OH proton.
-
δ ~3.5-4.5 ppm (1H, broad singlet or triplet): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
-
δ ~190-200 ppm: The ketone carbonyl carbon (C=O).
-
δ ~110-140 ppm: Six distinct signals for the aromatic carbons of the indole ring.
-
δ ~65-75 ppm: The methylene carbon (-CH₂OH).
-
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and structural information through fragmentation.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 175, corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation would likely involve the loss of small, stable molecules. A significant fragment might be observed at m/z = 144, corresponding to the loss of the CH₂OH group, forming a stable acylium ion.
Synthesis and Chemical Reactivity
The utility of 2-Hydroxy-1-(1H-indol-3-yl)ethanone stems from its straightforward synthesis and the versatile reactivity of its functional groups.
Core Synthetic Pathway: Hydrolysis of an α-Haloketone
A common and reliable method for preparing this compound is through the nucleophilic substitution of 3-(2-chloroacetyl)indole (also named Ethanone, 2-chloro-1-(3-indolyl)-).[10] This precursor is readily available or can be synthesized by the Friedel-Crafts acylation of indole with chloroacetyl chloride.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-(2-chloroacetyl)indole in a suitable solvent mixture, such as aqueous acetone or aqueous dioxane. The choice of solvent ensures the solubility of both the organic substrate and the inorganic nucleophile.
-
Nucleophilic Attack: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa). The base facilitates the hydrolysis of the alkyl chloride to the corresponding alcohol. Using a strong base like NaOH could lead to competing side reactions.
-
Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After cooling, the product often precipitates from the reaction mixture. It can be isolated by filtration. If it remains in solution, the organic solvent is removed under reduced pressure, and the product is extracted into an appropriate organic solvent like ethyl acetate.
-
Purification: The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the pure 2-Hydroxy-1-(1H-indol-3-yl)ethanone as a crystalline solid.
Caption: General synthetic workflow for 2-Hydroxy-1-(1H-indol-3-yl)ethanone.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is a synergy of its three key components: the indole nucleus, the hydroxyl group, and the ketone.
Caption: Key reactive sites of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. (Note: A placeholder image is used in the DOT script; in a full implementation, this would be the molecule's 2D structure.)
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Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
-
Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions. It can be esterified with carboxylic acids or acid chlorides, or converted to an ether. This functional handle is crucial for modifying the molecule's solubility and biological properties.
-
Ketone Carbonyl Group: The ketone is a key reactive center. It can be oxidized to form an indole-3-glyoxylic acid derivative or reduced to a diol. More importantly, it can participate in condensation reactions with amines or other nucleophiles. This reactivity is exploited in the synthesis of more complex heterocyclic systems.
Applications in Drug Discovery and Chemical Biology
The true value of 2-Hydroxy-1-(1H-indol-3-yl)ethanone lies in its role as a versatile building block for compounds of significant biological interest.
-
Synthesis of Bis(indolyl) Alkaloids: It serves as a key precursor for the synthesis of marine alkaloids like Topsentin and Deoxytopsentin.[1] These compounds are bis(indolyl)imidazoles known for their potent antiviral and antitumor activities. The synthesis typically involves the condensation of 2-Hydroxy-1-(1H-indol-3-yl)ethanone with another indole derivative, showcasing the utility of its α-hydroxy ketone moiety.
-
Pharmaceutical Intermediates: The indole scaffold is present in a vast array of approved drugs. This compound provides a convenient entry point for creating novel indole derivatives for screening in drug discovery programs.[1][11][12] By modifying the hydroxyl and ketone groups, chemists can generate libraries of compounds to probe biological targets. For example, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as bromodomain inhibitors for cancer therapy.[13]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as an intermediate in the development of new agrochemicals, leveraging the biological activity often associated with the indole core.[1]
Safety and Handling
As a research chemical, proper handling is essential. According to available safety data, 2-Hydroxy-1-(1H-indol-3-yl)ethanone is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.[5]
Conclusion
2-Hydroxy-1-(1H-indol-3-yl)ethanone is more than a simple organic molecule; it is a strategic synthetic intermediate that provides access to complex and biologically relevant chemical space. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for synthetic chemists. From fundamental academic research to the development of novel therapeutics and agrochemicals, the utility of this indole derivative is firmly established, promising continued relevance in the advancement of chemical and biomedical sciences.
References
-
2-HYDROXY-1-(1H-INDOL-3-YL)ETHANONE | lookchem . LookChem. [Link]
-
2-hydroxy-1-(2-methyl-1H-indol-3-yl)ethanone - Solubility of Things . Solubility of Things. [Link]
-
2-hydroxy-1-(5-methyl-1h-indol-3-yl)ethanone (C11H11NO2) - PubChemLite . PubChemLite. [Link]
-
CAS#:52098-15-4 | 2-hydroxy-1-(3-methyl-1H-indol-2-yl)ethanone | Chemsrc . Chemsrc. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH . National Institutes of Health. [Link]
-
Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3) - PubChemLite . PubChemLite. [Link]
-
Synthesis of EXAMPLE 6 3-Hydroxy-1-phenyl-1H-indol-2-yl methyl ketone - PrepChem.com . PrepChem.com. [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate | ACS Omega . ACS Publications. [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH . National Institutes of Health. [Link]
-
1-[trans-2-Hydroxy-3-methyl-indolin-1-yl]ethanone | C11H13NO2 - PubChem . PubChem. [Link]
-
Microwave synthesis of 2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes - ResearchGate . ResearchGate. [Link]
-
Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube . YouTube. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube . YouTube. [Link]
-
Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem - NIH . PubChem. [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed . PubMed. [Link]
Sources
- 1. Cas 2400-51-3,2-HYDROXY-1-(1H-INDOL-3-YL)ETHANONE | lookchem [lookchem.com]
- 2. 2-hydroxy-1-(1H-indol-3-yl)ethanone | 2400-51-3 [sigmaaldrich.com]
- 3. 2400-51-3 | 2-Hydroxy-1-(1H-indol-3-yl)ethanone - AiFChem [aifchem.com]
- 4. 2-HYDROXY-1-(1H-INDOL-3-YL)ETHANONE | 2400-51-3 [chemicalbook.com]
- 5. 2400-51-3|2-Hydroxy-1-(1H-indol-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-HYDROXY-1-(1H-INDOL-3-YL)ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
